An In-depth Technical Guide on the Fundamental Properties of 2-(Benzenesulfonyl)azulene
An In-depth Technical Guide on the Fundamental Properties of 2-(Benzenesulfonyl)azulene
Introduction
2-(Benzenesulfonyl)azulene is a fascinating molecule that combines the unique electronic and photophysical properties of azulene with the well-established chemical reactivity and potential biological activity of the benzenesulfonyl group. Azulene, a non-benzenoid aromatic hydrocarbon, is a structural isomer of naphthalene but exhibits a striking deep blue color and a significant dipole moment. The benzenesulfonyl group, on the other hand, is a common functionality in medicinal chemistry and materials science, known to influence the electronic properties and biological interactions of molecules.
This technical guide aims to provide researchers, scientists, and drug development professionals with a thorough understanding of the expected fundamental properties of 2-(Benzenesulfonyl)azulene, drawing upon the extensive knowledge of its constituent parts.
Physicochemical Properties
While specific experimental data for 2-(Benzenesulfonyl)azulene is not available, we can predict its properties based on the known characteristics of azulene and benzenesulfonyl chloride.
| Property | Azulene | Benzenesulfonyl Chloride | Predicted 2-(Benzenesulfonyl)azulene |
| Molecular Formula | C₁₀H₈ | C₆H₅ClO₂S | C₁₆H₁₂O₂S |
| Molar Mass | 128.17 g/mol | 176.62 g/mol | 268.33 g/mol |
| Appearance | Blue crystals[1] | Colorless viscous oil[2] | Expected to be a colored solid |
| Melting Point | 99-100 °C[3] | 13-14 °C[2] | Expected to be a solid with a defined melting point |
| Boiling Point | 242 °C[3] | Not applicable (decomposes) | Likely high boiling point, may decompose |
| Solubility | Soluble in organic solvents | Soluble in organic solvents, reacts with water[2] | Expected to be soluble in common organic solvents |
| Dipole Moment | 1.08 D[3] | - | Expected to have a significant dipole moment |
Synthesis and Reactivity
A definitive, optimized synthesis for 2-(Benzenesulfonyl)azulene has not been reported. However, based on the known reactivity of azulene, a plausible synthetic route would involve an electrophilic substitution reaction.
Proposed Synthetic Pathway: Electrophilic Sulfonylation
The electron-rich five-membered ring of azulene is susceptible to electrophilic attack.[4] Benzenesulfonyl chloride is a known electrophilic reagent used to introduce the benzenesulfonyl group.[2] Therefore, a Friedel-Crafts-type reaction could be a viable method for the synthesis of 2-(Benzenesulfonyl)azulene.
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Caption: Proposed synthetic pathway for 2-(Benzenesulfonyl)azulene.
Experimental Protocol (General for Azulene Synthesis)
While a specific protocol for the target molecule is unavailable, the following is a general procedure for the synthesis of the azulene core, adapted from Organic Syntheses.[1] This illustrates the complexity involved in preparing the azulene scaffold.
Materials:
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1-Chloro-2,4-dinitrobenzene
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Dry pyridine
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Dimethylamine
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Freshly distilled cyclopentadiene
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Sodium methoxide solution
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Hexanes
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10% Aqueous hydrochloric acid
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Anhydrous sodium sulfate
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Alumina (activity II)
Procedure:
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A mixture of 1-chloro-2,4-dinitrobenzene and dry pyridine is heated to 80–90°C for 4 hours.
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After cooling, a solution of dimethylamine in dry pyridine is added dropwise.
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The mixture is stirred for 12 hours at room temperature.
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Ice-cold, freshly distilled cyclopentadiene is added under a nitrogen atmosphere.
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Sodium methoxide solution is slowly added dropwise.
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The mixture is stirred for another 4 hours.
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Pyridine and methanol are distilled off until the reaction mixture reaches 105–110°C.
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More dry pyridine is added, and the mixture is heated at 125°C for 4 days under nitrogen.
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Pyridine is removed under reduced pressure.
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The residue is extracted with hexanes.
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The hexane solution is washed with 10% aqueous hydrochloric acid and then water.
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The organic layer is dried, and the solvent is removed.
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The crude azulene is purified by chromatography on alumina with hexane.
Spectroscopic Properties
The spectroscopic signature of 2-(Benzenesulfonyl)azulene would be a combination of the features of the azulene and benzenesulfonyl moieties.
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the azulene ring protons, likely shifted due to the electron-withdrawing effect of the sulfonyl group. The phenyl protons of the benzenesulfonyl group would appear in the aromatic region.
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¹³C NMR: The carbon NMR would show distinct resonances for the ten carbons of the azulene skeleton and the six carbons of the phenyl ring, as well as the carbon attached to the sulfur atom.
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IR Spectroscopy: The infrared spectrum would likely exhibit characteristic S=O stretching vibrations from the sulfonyl group, in addition to the C-H and C=C stretching and bending vibrations of the aromatic rings.
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UV-Vis Spectroscopy: Azulene and its derivatives are known for their intense absorption in the visible region, which is responsible for their blue color.[5] The introduction of the benzenesulfonyl group may cause a shift in the absorption maxima.
Potential Biological and Pharmacological Properties
While no specific biological studies on 2-(Benzenesulfonyl)azulene have been found, the known activities of related compounds suggest potential areas of interest for researchers.
Anti-inflammatory and Anticancer Activity of Azulene Derivatives
Numerous studies have highlighted the anti-inflammatory and anticancer properties of various azulene derivatives.[5][6] These activities are often attributed to the unique electronic structure of the azulene core.
Biological Activity of Sulfonamides
The benzenesulfonyl group is a key component of many sulfonamide drugs, which are known for their antibacterial, anticancer, and anti-inflammatory activities.[7]
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Caption: Logical relationship of potential biological activity.
Conclusion
2-(Benzenesulfonyl)azulene represents a promising yet underexplored molecule at the intersection of azulene and sulfonamide chemistry. While a detailed experimental profile is not yet available, this guide provides a solid foundation for its expected properties based on the well-documented characteristics of its constituent functional groups. The proposed synthetic pathway offers a starting point for its chemical synthesis, which would be the first step toward unlocking its full potential in materials science and medicinal chemistry. Further research is warranted to synthesize and characterize this compound to validate the predicted properties and explore its potential applications.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Azulene, Reactivity, and Scientific Interest Inversely Proportional to Ring Size; Part 2: The Seven-Membered Ring [mdpi.com]
- 5. In vitro and in vivo biological activities of azulene derivatives with potential applications in medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo biological activities of azulene derivatives with potential applications in medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phenyl Sulfones: A Route to a Diverse Family of Trisubstituted Cyclohexenes from Three Independent Nucleophilic Additions - PMC [pmc.ncbi.nlm.nih.gov]
